Naphthalene-2-sulfonic acid
Overview
Description
Naphthalene-2-sulfonic acid is an organic compound with the formula C₁₀H₇SO₃H. It is a colorless, water-soluble solid, often available as mono- and trihydrates. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-1-sulfonic acid . It is primarily used in the production of dyes and other chemical intermediates.
Mechanism of Action
Target of Action
2-Naphthalenesulfonic acid (2-NSA) is an experimental compound . The primary targets of 2-NSA are Prothrombin and Trypsin-1 . Prothrombin is a protein involved in the clotting of blood, while Trypsin-1 is a serine protease that plays a role in digestion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-NSA. For instance, it is recommended to store 2-NSA in a dry, cool, and well-ventilated place, protected from sunlight and moisture . Additionally, the compound’s action may be influenced by the presence of other substances in the environment, such as in a tannery wastewater context .
Biochemical Analysis
Biochemical Properties
It is known to interact with certain proteins such as Prothrombin and Trypsin-1
Cellular Effects
It is known that the compound can interact with certain proteins, which may influence cellular processes .
Molecular Mechanism
It is known to interact with proteins such as Prothrombin and Trypsin-1
Preparation Methods
Naphthalene-2-sulfonic acid is typically prepared by the sulfonation of naphthalene using sulfuric acid. The reaction is carried out at temperatures between 160-166°C, resulting in the formation of the desired product along with a small amount of α-naphthalenesulfonic acid as a by-product . Industrial production methods may also involve the use of microwave and ultrasonic oscillation techniques to enhance reaction efficiency and reduce the consumption of acids and bases .
Chemical Reactions Analysis
Naphthalene-2-sulfonic acid undergoes various chemical reactions, some of which are of significant commercial interest:
Fusion with Sodium Hydroxide: This reaction, followed by acidification, yields 2-naphthol.
Condensation with Formaldehyde: This results in the formation of polymeric sulfonic acids.
Formation of Disulfonic Acids: It serves as an intermediate in the synthesis of 2,6-, 2,7-, and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid.
Common reagents used in these reactions include sodium hydroxide, formaldehyde, and various sulfonating agents. The major products formed are 2-naphthol and various polymeric and disulfonic acids.
Scientific Research Applications
Naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid is often compared with other naphthalenesulfonic acids, such as:
Naphthalene-1-sulfonic acid: Another mono-sulfonic acid of naphthalene, differing in the position of the sulfonic acid group.
1,5-Naphthalenedisulfonic acid: A disulfonic acid with two sulfonic acid groups at positions 1 and 5.
2,6-Naphthalenedisulfonic acid: A disulfonic acid with sulfonic acid groups at positions 2 and 6.
The uniqueness of 2-naphthalenesulfonic acid lies in its stability and the specific reactions it undergoes, making it a valuable intermediate in the production of dyes and other chemical compounds.
Properties
IUPAC Name |
naphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBGVZZKJNLNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044788 | |
Record name | Naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Naphthalenesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19657 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | 2-Naphthalenesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19657 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120-18-3 | |
Record name | 2-Naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08254 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Naphthalenesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9S4K2S25E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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